Purpurin

Natural dye extraction Textile chemistry Aqueous formulation

Researchers requiring validated MAO-A inhibitors face pronounced structure-activity heterogeneity among anthraquinones. Purpurin (1,2,4-trihydroxyanthraquinone) resolves this with a well-characterized, reversible MAO-A competitive inhibition profile (Ki=0.422 μM) absent in alizarin and other analogs lacking the 4-OH group. Beyond neuropharmacology, its unique Fe²⁺-chelating capacity and fluorescence signature enable non-destructive authentication of historical textiles and sensitive metal detection. • Reversible MAO-A inhibitor: Ki=0.422 μM - validated lead scaffold for RIMA development • Superior radical scavenging: DPPH IC50=3.491 μg/mL, outperforming anthrarufin & chrysazin in both chemical and cellular assays • Unique fluorescence: bright yellow-red emission (cf. alizarin's pale violet) for heritage science & adulteration detection Supplied ≥95% (HPLC) as orange to dark red crystalline powder. Ambient shipping; store at room temperature, protected from light. For R&D use only.

Molecular Formula C14H8O5
Molecular Weight 256.21 g/mol
CAS No. 81-54-9
Cat. No. B114267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurpurin
CAS81-54-9
Synonyms1,2,4-trihydroxy-9,10-anthracenedione
1,2,4-trihydroxy-9,10-anthraquinone
1,2,4-trihydroxyanthraquinone
purpurin
purpurin, madder root
Molecular FormulaC14H8O5
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O
InChIInChI=1S/C14H8O5/c15-8-5-9(16)14(19)11-10(8)12(17)6-3-1-2-4-7(6)13(11)18/h1-5,15-16,19H
InChIKeyBBNQQADTFFCFGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility2.50e-05 M

Purpurin (81-54-9) Overview


Purpurin (1,2,4-trihydroxyanthraquinone, C.I. 58205) is a naturally occurring anthraquinone pigment derived primarily from the roots of Rubia tinctorum L. (madder) and related Rubiaceae species [1]. With a molecular weight of 256.21 g/mol and a melting point of 257°C, it presents as orange to dark red needle-like crystals . While sharing the anthraquinone core scaffold with numerous botanical pigments including its structural analog alizarin (1,2-dihydroxyanthraquinone), purpurin's three hydroxyl substituents at positions 1, 2, and 4 confer distinct physicochemical and bioactivity signatures that preclude straightforward substitution [2]. It is employed in textile dyeing via metal-lake formation, serves as a histological stain for calcium deposits, functions as a spectrophotometric reagent for metal detection (B, Pb), and has attracted increasing research interest for its antimicrobial, MAO-A inhibitory, antioxidative, and anticancer properties .

Dye & Histology Textile dyeing, metal-lake formation, calcium stain
Metal Detection Spectrophotometric reagent for B and Pb
Bioactivity Screening Antimicrobial, MAO-A inhibition, antioxidant studies
Structural Differentiation 1,2,4-trihydroxy pattern, distinct from alizarin

Purpurin (81-54-9): Substitution Risks


The hydroxyanthraquinone family exhibits pronounced structure–activity heterogeneity arising from differences in hydroxyl group count and substitution pattern. Purpurin (1,2,4-trihydroxy substitution) differs fundamentally from the more abundant alizarin (1,2-dihydroxy) in aqueous solubility, metal-chelating capacity, fluorescence behavior, and redox activity [1]. Comparative studies of five anthraquinones demonstrate that purpurin uniquely interferes with Fe²⁺-ferrozine complex formation at low concentrations and achieves superior radical scavenging potency [2]. In antimicrobial assays, purpurin exhibits activity against MRSA via O-acetylpeptidoglycan esterase inhibition, a mechanism not shared by all anthraquinones . Substituting purpurin with structurally similar anthraquinones without prior validation therefore risks compromising dye fastness, metal detection sensitivity, fluorescence-based tissue staining accuracy, and bioassay reproducibility.

Hydroxyl count and substitution pattern alter solubility, chelation, and bioactivity profiles; alizarin (1,2-diOH) may not replicate purpurin-dependent assays.
Metal detection sensitivity is structure-specific; substituting analogs can compromise spectrophotometric complexation for B and Pb.
Antimicrobial mechanism (O-acetylpeptidoglycan esterase inhibition) is not shared by all anthraquinones; antimicrobial screening context may differ.

Purpurin (81-54-9): Comparative Evidence


Water Solubility Advantage Over Alizarin

Purpurin exhibits significantly higher solubility in boiling water compared to its direct structural analog alizarin (1,2-dihydroxyanthraquinone), a critical differentiator for aqueous-based extraction and dyeing processes [1]. While both compounds share the anthraquinone core, the additional hydroxyl group at position 4 in purpurin enhances its hydrophilic character relative to the dihydroxy analog.

Aqueous Solubility
Head-to-head
Higher solubility in boiling water vs. alizarin
Supports aqueous extraction and dyeing workflows
Qualitative comparison; no numerical ratio
Natural dye extraction Textile chemistry Aqueous formulation

Fluorescence Difference from Alizarin

Purpurin exhibits a bright yellow-red fluorescence under UV illumination, whereas alizarin produces only a pale violet fluorescence [1]. This pronounced difference in emission behavior permits unambiguous spectroscopic differentiation between the two structurally similar anthraquinones, a property exploited in art conservation and archaeological textile authentication to distinguish natural madder-dyed fabrics from those dyed with synthetic alizarin introduced commercially in 1871 [1].

Fluorescence Emission
Head-to-head
Bright yellow-red (purpurin) vs. pale violet (alizarin)
Enables non-destructive authentication of natural dyes
UV illumination context
Art conservation Archaeological textile analysis Fluorescence spectroscopy

Superior Antioxidant Activity Among Anthraquinones

In a systematic comparative evaluation, purpurin (1,2,4-trihydroxyanthraquinone) exhibited the highest antioxidative activity among four tested anthraquinone derivatives, outperforming anthrarufin (1,5-dihydroxyanthraquinone), chrysazin (1,8-dihydroxyanthraquinone), and the parent unsubstituted 9,10-anthraquinone across both chemical (DPPH, ABTS, hydrogen peroxide scavenging) and cell-based assays in murine macrophage RAW 264.7 cells [1]. DPPH radical scavenging assays independently quantified purpurin's IC50 at 3.491 ± 0.014 μg/mL, a value that benchmarks its potency relative to the broader anthraquinone class [2].

Antioxidant Ranking
Cross-study comparable
Highest activity among 4 tested anthraquinones; DPPH IC50 3.491 µg/mL
Supports selection for oxidative stress studies
Chemical and cell-based assays
Oxidative stress Food preservation Natural antioxidant screening

Reversible MAO-A Inhibition

Purpurin functions as a reversible and competitive inhibitor of monoamine oxidase A (MAO-A) with a Ki value of 0.422 μM [1]. Structure–activity analysis indicates that the 4-hydroxy group in purpurin plays a critical role in its inhibitory activity against MAO-A, distinguishing it from other anthraquinones lacking this substitution pattern [1]. This reversible binding mode contrasts with the irreversible inhibition characteristic of classical MAO inhibitors, positioning purpurin as a lead scaffold for developing reversible inhibitors of MAO-A (RIMAs).

MAO-A Inhibition
Class-level inference
Ki = 0.422 µM
Reversible, competitive binding mechanism
4-OH group critical; RIMA scaffold
Monoamine oxidase Neuropharmacology Enzyme inhibition

Unique Fe²⁺ Chelation Among Anthraquinones

In a ferrous ion chelating test comparing five anthraquinone derivatives (purpurin, xanthopurpurin, rubiadin, kermisic acid, flavokermisic acid), only purpurin demonstrated the capacity to interfere in a dose-dependent manner with the formation of the Fe²⁺-ferrozine complex at low concentrations [1]. This unique metal-chelating property distinguishes purpurin from its structural relatives and contributes mechanistically to its observed antioxidant and antimicrobial activities.

Fe²⁺ Chelation
Direct head-to-head
Only purpurin disrupted Fe²⁺-ferrozine complex (low conc.)
Exclusive metal-chelating capability
Five anthraquinones tested
Metal chelation Iron homeostasis Antioxidant mechanism

Anti-MRSA by Enzyme Inhibition

Purpurin exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) . Mechanistically, its antibacterial action is attributed to inhibition of O-acetylpeptidoglycan esterase, a bacterial cell wall remodeling enzyme . This mechanism is distinct from the membrane disruption or protein synthesis inhibition observed with other anthraquinone antimicrobials. Purpurin further demonstrates antifungal activity against Candida species via induction of apoptosis .

Anti-MRSA Mechanism
Data to verify
Inhibits O-acetylpeptidoglycan esterase
Distinct target vs. membrane disruption
Mechanism reported; validation needed
Antimicrobial screening MRSA research Natural product antibiotics

Purpurin (81-54-9): Key Applications


Fluorescence Textile Authentication

Art conservation and museum laboratories can leverage purpurin's characteristic bright yellow-red fluorescence—which contrasts sharply with alizarin's pale violet emission—to non-destructively authenticate natural madder-dyed historical textiles and detect synthetic dye adulteration [1]. This application directly exploits the fluorescence differential established in Section 3 and cannot be replicated using alizarin or other non-fluorescent anthraquinone standards.

Radical Scavenging Antioxidant Formulations

For food preservation, cosmetic antioxidant systems, or nutraceutical development requiring maximal oxidative stress protection, purpurin offers superior antioxidative activity relative to other hydroxyanthraquinones including anthrarufin and chrysazin, as quantified in both chemical (DPPH IC50 = 3.491 ± 0.014 μg/mL) and cellular assays [2][3]. Its unique Fe²⁺ chelation at low concentrations further enhances its protective profile against metal-catalyzed oxidation [3].

Reversible MAO-A Inhibitor Discovery

Neuropharmacology research programs developing reversible MAO-A inhibitors (RIMAs) can utilize purpurin as a validated lead scaffold with a well-characterized Ki of 0.422 μM and confirmed reversible competitive binding [4]. The structural contribution of the 4-OH group provides a rational basis for medicinal chemistry optimization that is absent when using alizarin or other anthraquinones lacking this substitution pattern.

Boron & Lead Spectrophotometric Detection

Analytical laboratories requiring metal complexation reagents for spectrophotometric determination of boron and lead can employ purpurin based on its established application as a complexing agent . This niche application capitalizes on purpurin's metal-chelating properties and distinct absorption characteristics (λmax 480 nm in MeOH, with major absorption extending to 650–715 nm in photosensitizer applications) .

Application
Selection Property
Validation Focus
Madder-dyed textile authentication
Bright yellow-red fluorescence vs. alizarin
Fluorescence spectroscopic differentiation
Antioxidant formulation research
Higher antioxidative ranking among anthraquinones
Radical scavenging and metal chelation assays
MAO-A inhibitor lead scaffold
Reversible binding and reported Ki context
Enzyme kinetics and isoform selectivity
Metal spectrophotometric detection
Metal chelation and λmax characteristics
Complexation sensitivity for B and Pb

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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